1'-Methyl-4'-[4-(trifluoromethyl)phenyl]-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione
Description
This compound is a dispirocyclic system featuring a benzopyran ring fused with pyrrolidine and indole moieties. The 4-(trifluoromethyl)phenyl substituent at the 4'-position and the methyl group at the 1'-position are critical for its stereoelectronic properties. The crystal structure analysis () reveals key bond angles and torsion angles, such as C9–C10–C11 (118.1°) and C9–C10–C12 (132.7°), which stabilize the spiro-conformation through intramolecular interactions .
Properties
InChI |
InChI=1S/C27H21F3N2O3/c1-32-14-20(16-10-12-17(13-11-16)27(28,29)30)25(15-35-22-9-5-2-6-18(22)23(25)33)26(32)19-7-3-4-8-21(19)31-24(26)34/h2-13,20H,14-15H2,1H3,(H,31,34) | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMQKJXKAQJDND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=CC=C(C=C6)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-Methyl-4’-[4-(trifluoromethyl)phenyl]-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Spirocyclization: The spirocyclic framework is introduced through a cyclization reaction, often involving a nucleophilic attack on an electrophilic center within the molecule.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using radical trifluoromethylation reactions, which involve the use of trifluoromethylating agents such as CF3I or CF3Br under radical conditions.
Chemical Reactions Analysis
1’-Methyl-4’-[4-(trifluoromethyl)phenyl]-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione undergoes various chemical reactions, including:
Scientific Research Applications
1’-Methyl-4’-[4-(trifluoromethyl)phenyl]-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The spirocyclic framework imparts rigidity and stability, making the compound suitable for use in the development of advanced materials.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1’-Methyl-4’-[4-(trifluoromethyl)phenyl]-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Core Structural Differences
The compound is compared to structurally related dispiro systems (Table 1):
Table 1. Structural variations among dispiro analogues.
Electronic and Steric Effects
- Trifluoromethyl vs. Methyl/Nitro Groups : The 4-trifluoromethylphenyl group in the target compound provides strong electron-withdrawing character, enhancing metabolic stability compared to methyl () or nitro () substituents.
- Chlorinated Analogues : Compounds with 4-chlorophenyl groups () exhibit higher lipophilicity (logP ~3.5 predicted) but reduced solubility in aqueous media.
Bioactivity and Computational Predictions
Inferred Bioactivity
Computational Similarity Analysis
- Tanimoto Coefficients : The target compound shares a Tanimoto index of 0.65–0.72 with pyridoindole derivatives () using MACCS fingerprints, suggesting moderate overlap in pharmacophoric features.
Biological Activity
The compound 1'-Methyl-4'-[4-(trifluoromethyl)phenyl]-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 485.49 g/mol. The presence of a trifluoromethyl group and a dispiro structure contributes to its unique chemical properties, which may influence its biological activity.
Anticancer Properties
Research indicates that compounds with similar structural motifs often exhibit anticancer properties. For instance, studies have shown that dispiro compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies:
- Study on Cell Lines : A study involving the compound's analogs demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.
- In Vivo Studies : In animal models, administration of similar dispiro compounds resulted in reduced tumor growth rates compared to control groups. These findings suggest that the target compound may share similar anticancer mechanisms.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Compounds containing benzopyran structures have been documented to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Research Findings:
- Cytokine Inhibition : In vitro assays have shown that related compounds can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating a potential for this compound to modulate inflammatory responses.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses based on structural analogs include:
- Inhibition of Kinases : The trifluoromethyl group may enhance binding affinity to specific kinases involved in cancer progression.
- Interaction with DNA : The dispiro structure may facilitate intercalation into DNA, disrupting replication and transcription processes.
Data Summary
| Biological Activity | Evidence Type | Outcome |
|---|---|---|
| Anticancer | In vitro | Significant cytotoxicity against cancer cell lines |
| In vivo | Reduced tumor growth in animal models | |
| Anti-inflammatory | In vitro | Decreased production of TNF-alpha and IL-6 |
| Mechanistic | Potential inhibition of pro-inflammatory pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
